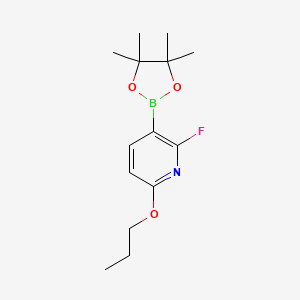

2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound features a pyridine core substituted at position 2 with fluorine, position 6 with a propoxy group, and position 3 with a pinacol boronate ester. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

2-fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO3/c1-6-9-18-11-8-7-10(12(16)17-11)15-19-13(2,3)14(4,5)20-15/h7-8H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPKOKOCLQASMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%) is preferred due to its stability and efficiency in borylation.

-

Base : Potassium carbonate or sodium acetate (2–3 equiv) ensures deprotonation and facilitates transmetalation.

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–110°C).

-

Yield : 70–85% after purification via column chromatography.

Example Protocol :

-

Combine 3-bromo-2-fluoro-6-propoxypyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equiv) in THF.

-

Heat at 100°C for 12 hours under nitrogen.

-

Extract with ethyl acetate, wash with brine, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 4:1).

Sequential Functionalization via Bromination and Fluorination

This approach starts with a substituted pyridine core, introducing bromine and fluorine sequentially before installing the propoxy and boronic ester groups.

Step 1: Bromination of 2-Amino-6-propoxypyridine

Step 2: Fluorination via Balz-Schiemann Reaction

Step 3: Boronic Ester Installation

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High efficiency, scalable | Requires Pd catalyst | 70–85% |

| Sequential Bromination | Regioselective halogenation | Multi-step, low atom economy | 60–75% |

| Grignard Approach | Transition metal-free | Low yield, sensitive conditions | 40–50% |

| Direct Propoxylation | Late-stage functionalization flexibility | Requires phenol precursor | 65–70% |

Challenges and Optimization Strategies

-

Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position, complicating boronic ester installation. Microwave-assisted synthesis (100°C, 30 min) improves regiocontrol.

-

Purification : Boronic esters are prone to hydrolysis. Use anhydrous sodium sulfate during workup and store under nitrogen.

-

Catalyst Poisoning : Trace moisture deactivates Pd catalysts. Pre-dry solvents over molecular sieves.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance reproducibility and safety:

-

Residence Time : 20–30 minutes at 100°C.

-

Catalyst Loading : Reduced to 1 mol% Pd(dppf)Cl₂ via flow recycling.

-

Cost Analysis : B₂Pin₂ accounts for 60% of raw material costs, necessitating recovery systems.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Coupled Products: Formed from Suzuki-Miyaura coupling reactions.

Oxidized Derivatives: Formed from oxidation reactions.

Scientific Research Applications

2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Chemical Biology: Used in the study of biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step of the reaction. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Methoxy vs. Propoxy Substituents

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():

- Molecular Weight: 235.09

- Substituents: Methoxy (smaller, less lipophilic) at position 4.

- Reactivity: Enhanced water solubility compared to propoxy due to reduced hydrophobicity.

- Applications: Intermediate in coupling reactions; lower steric hindrance facilitates faster reaction kinetics.

Target Compound (Propoxy variant) :

Halogen Substituents

Boronate Position and Electronic Effects

Heterocyclic and Fused-Ring Analogs

Pharmacological and Physicochemical Profiles

- LogP Trends : Propoxy and bromine increase lipophilicity vs. methoxy or fluorine.

- Thermal Stability : Boronates with electron-withdrawing groups (e.g., fluorine) exhibit higher thermal stability in Suzuki reactions .

Biological Activity

The compound 2-Fluoro-6-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H21BFNO3

- Molecular Weight : 281.13 g/mol

- CAS Number : [Not explicitly provided in sources]

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom and a propoxy group at the 6-position, alongside a dioxaborolane moiety that enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Some studies suggest that pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Antimicrobial Activity : The presence of the dioxaborolane unit may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways.

Study 1: Anticancer Activity

A recent study investigated the efficacy of similar pyridine derivatives against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential use in targeted cancer therapies.

Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, the compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 15 µg/mL.

Comparative Biological Activity Table

| Activity Type | IC50/MIC Value | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Anticancer | 25 µM | MCF-7 (breast cancer) | |

| Antimicrobial | 15 µg/mL | Staphylococcus aureus |

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity studies indicate moderate toxicity at higher concentrations; further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the synthetic strategies for preparing 2-fluoro-6-propoxy-3-(dioxaborolan-2-yl)pyridine?

- Methodology : The compound is typically synthesized via sequential functionalization of a pyridine core. Common routes include:

- Step 1 : Introduction of the fluorine atom via electrophilic fluorination or halogen exchange reactions.

- Step 2 : Propoxy group installation using nucleophilic substitution (e.g., reacting 2-fluoro-6-chloropyridine with sodium propoxide).

- Step 3 : Boron incorporation via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Key tools : Reaction monitoring via TLC and purification by column chromatography.

Q. How is structural confirmation achieved for this compound?

- Analytical workflow :

- NMR spectroscopy : ¹H NMR identifies protons on the pyridine ring (e.g., aromatic signals at δ 6.5–8.5 ppm), ¹⁹F NMR confirms fluorine presence (δ ~ -110 ppm), and ¹¹B NMR verifies boronate ester integrity (δ ~ 30 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 324.18).

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELX or OLEX2 software resolves bond lengths and angles, particularly the planar geometry of the boronate ester .

Q. What are common impurities in the synthesis, and how are they mitigated?

- Impurity sources :

- Residual starting materials (e.g., unreacted B₂pin₂).

- Deborylation products under acidic or aqueous conditions.

- Purification :

- Silica gel chromatography (eluent: hexane/ethyl acetate gradient).

- Recrystallization from non-polar solvents (e.g., toluene) to remove polar by-products .

Advanced Research Questions

Q. How can steric hindrance from the propoxy group impact Suzuki-Miyaura coupling efficiency?

- Challenges : The bulky propoxy group at position 6 may hinder catalyst access to the boron center.

- Optimization strategies :

- Ligand selection : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity by reducing steric congestion.

- Solvent and temperature : Use high-boiling solvents (e.g., dioxane) at elevated temperatures (80–100°C) to accelerate coupling.

- Base choice : K₂CO₃ or Cs₂CO₃ improves reaction rates in THF/H₂O biphasic systems .

Q. How to resolve discrepancies in ¹H NMR data caused by dynamic effects?

- Scenario : Broadened or split aromatic signals due to restricted rotation of the propoxy group.

- Solutions :

- Variable-temperature NMR : Conduct experiments at elevated temps (e.g., 60°C) to average out rotational conformers.

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to enhance signal resolution.

- Supplementary techniques : Compare with ¹³C NMR or 2D-COSY for unambiguous assignment .

Q. What experimental approaches assess boronate ester stability under varying pH conditions?

- Protocol :

- pH-dependent stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor decomposition via ¹¹B NMR or HPLC over 24–72 hours.

- Findings : Boronate esters are typically stable at neutral pH but hydrolyze under strongly acidic or basic conditions.

- Storage recommendations : Store under inert atmosphere (N₂/Ar) at –20°C to prevent moisture-induced degradation .

Q. How to address low crystallinity in X-ray diffraction studies?

- Crystallization tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.